

# The Role of Myc-Ribotac in Targeted RNA Degradation: A Technical Guide

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## Compound of Interest

Compound Name: *Myc-ribotac*

Cat. No.: *B10862044*

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## Introduction

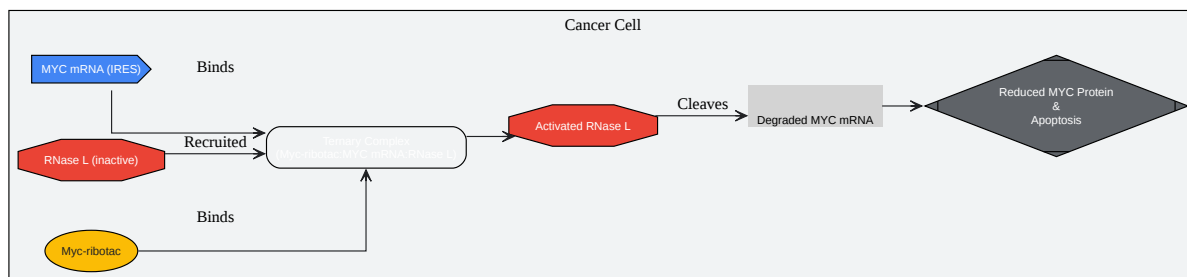
The c-Myc (MYC) oncogene is a master regulator of cell proliferation, metabolism, and survival, and its dysregulation is a hallmark of a vast number of human cancers, including multiple myeloma.[1] For decades, the MYC protein has been considered "undruggable" due to its lack of a defined binding pocket for small molecule inhibitors.[1][2] Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and promising therapeutic strategy to overcome this challenge by targeting the MYC messenger RNA (mRNA) for degradation.[3][4] This technical guide provides an in-depth overview of **Myc-ribotac**, a first-in-class RNA-targeting small molecule, detailing its mechanism of action, efficacy data, and the experimental protocols required for its evaluation.

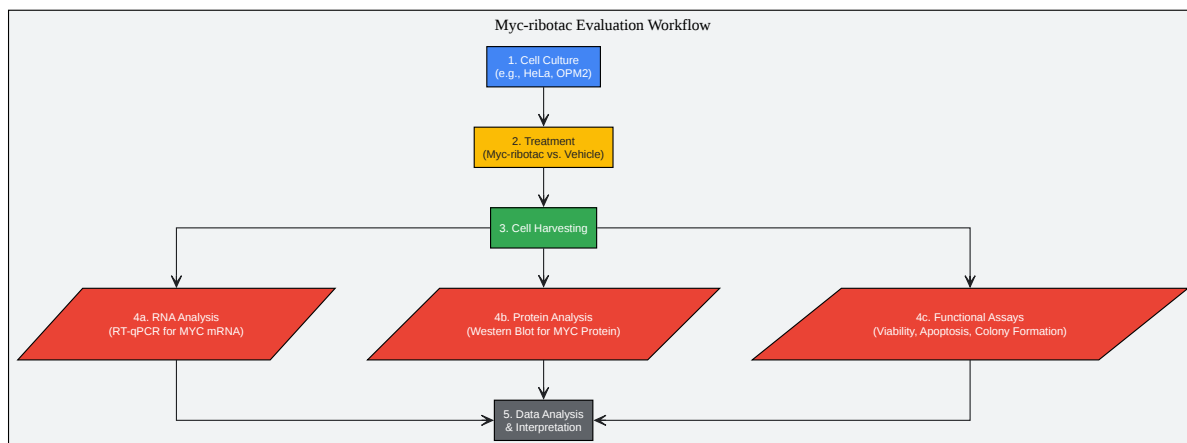
## Core Principle of Myc-Ribotac

**Myc-ribotac** is a bifunctional small molecule designed to selectively bind to the internal ribosome entry site (IRES) of MYC mRNA and recruit the endogenous ribonuclease L (RNase L). This proximity-induced dimerization activates RNase L, leading to the specific cleavage and subsequent degradation of the MYC mRNA, thereby preventing the translation of the oncogenic MYC protein. This approach circumvents the need to directly target the challenging MYC protein structure.

## Mechanism of Action

The signaling pathway for **Myc-ribotac**-mediated degradation of MYC mRNA is a linear and elegant process.





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